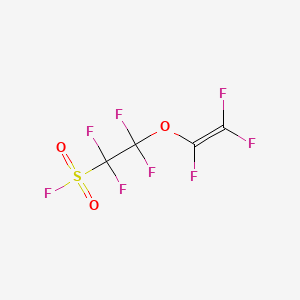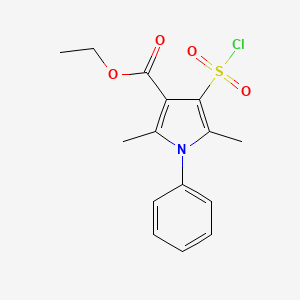
Bismuth chromate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth chromate is a compound with the chemical formula Cr₂Bi₃O₁₁ It is a bismuth-based semiconductor known for its excellent photocatalytic activity
Méthodes De Préparation
Bismuth chromate can be synthesized through several methods. One common method involves the direct mixing of bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) and sodium chromate (Na₂CrO₄) in deionized water. The mixture is magnetically stirred at 80°C for 60 minutes, and the reaction product is filtered while hot . Another method involves a hydrothermal reaction, where the reactants are subjected to high temperatures and pressures in a sealed vessel .
Analyse Des Réactions Chimiques
Bismuth chromate undergoes various chemical reactions, including oxidation and reduction. It is known for its strong oxidation ability, which enables it to degrade and mineralize pollutants completely. Common reagents used in these reactions include water and oxygen. The major products formed from these reactions are typically less harmful compounds, making this compound an effective photocatalyst for environmental applications .
Applications De Recherche Scientifique
Bismuth chromate has a wide range of scientific research applications. In chemistry, it is used as a photocatalyst for the detoxification of organic pollutants and oxygen evolution. In biology and medicine, bismuth-based compounds, including this compound, are explored for their therapeutic, diagnostic, and biosensing properties. These compounds are known for their high stability, large surface area, and versatility in terms of shape, size, and porosity . In industry, this compound is utilized for its photocatalytic properties, which can be applied in environmental remediation and energy conversion .
Mécanisme D'action
The mechanism of action of bismuth chromate involves its photocatalytic properties. When exposed to light with a wavelength below 561 nm, this compound is activated and generates electron-hole pairs. These pairs participate in redox reactions, leading to the degradation of pollutants and the evolution of oxygen. The high photocatalytic activity of this compound is attributed to its large crystal dipole, which accelerates the separation of photogenerated electron-hole pairs .
Comparaison Avec Des Composés Similaires
Bismuth chromate can be compared to other bismuth-based compounds, such as bismuth oxide (Bi₂O₃), bismuth sulfide (Bi₂S₃), and bismuth oxychloride (BiOCl). While all these compounds exhibit photocatalytic properties, this compound stands out due to its higher photocatalytic activity and ability to degrade pollutants completely. Additionally, this compound has a unique band gap of 2.20 eV, which allows it to be activated by photons with a wavelength below 561 nm .
Propriétés
IUPAC Name |
dibismuth;dioxido(dioxo)chromium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Bi.3Cr.12O/q2*+3;;;;;;;;;;6*-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMGMTYGCBZFST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[Bi+3].[Bi+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi2Cr3O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
765.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Chloro-4-[(2-chloroethoxy)methyl]benzene](/img/structure/B3031384.png)





![1-{3-[(Tert-butoxycarbonyl)amino]propyl}-5-tert-butyl-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B3031396.png)
![1H-Pyrrole-3-carboxylicacid, 2-methyl-1-[4-(4-morpholinyl)phenyl]-5-phenyl-](/img/structure/B3031397.png)


![5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol](/img/structure/B3031400.png)
